3-(4-Bromophenyl)isoxazole
Overview
Description
3-(4-Bromophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a bromophenyl group at the third position. Isoxazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Mode of Action
Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Isoxazoles are known to be involved in a wide variety of biological, pharmaceutical, and technological applications . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Some general properties have been reported for a similar compound, 5-(4-bromophenyl)isoxazole-3-carboxylic acid . It has high GI absorption and is BBB permeant, suggesting good bioavailability. It is also reported to be a CYP1A2 inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced, leading to different derivatives.
Cycloaddition Reactions: Isoxazoles can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
3-(4-Bromophenyl)isoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is employed in the development of liquid crystalline materials and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)isoxazole
- 3-(4-Fluorophenyl)isoxazole
- 3-(4-Methylphenyl)isoxazole
Uniqueness
3-(4-Bromophenyl)isoxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and methyl analogs .
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZNOXIJKCPQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505609 | |
Record name | 3-(4-Bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-04-3 | |
Record name | 3-(4-Bromophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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